2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Catalog No.
S836906
CAS No.
944897-67-0
M.F
C9H8ClNO2
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

SMolecule's 2-(chloromethyl)-6-methoxy-1,3-benzoxazole solves regiocontrol failures. The 6-methoxy substituent directs ortho/para functionalization, preventing isomeric byproducts that plague unsubstituted or 5-methoxy analogs. Key advantages: • High-yield ether linkage formation with phenols for API/agrochemical building blocks; • Guaranteed regioselectivity for single-product syntheses; • Immediate availability for process development and SAR campaigns.

CAS Number

944897-67-0

Product Name

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

IUPAC Name

2-(chloromethyl)-6-methoxy-1,3-benzoxazole

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3

InChI Key

QGHHUVGTQMDBDW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(O2)CCl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)CCl

Synonyms

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, 2-(Chloromethyl)-6-methoxybenzoxazole, 6-Methoxy-2-(chloromethyl)-1,3-benzoxazole, 2-Chloromethyl-6-methoxy-1,3-benzoxazole

Purity

≥95%

Package Size

1 g, 5 g

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a substituted heterocyclic building block essential for constructing complex organic molecules. It functions as a key intermediate, or synthon, in multi-step syntheses within pharmaceutical and agrochemical development. The compound's value proposition is centered on its reactive chloromethyl group, which is electronically influenced by the 6-methoxy substituent on the benzoxazole core, enabling precise and efficient bond formation in the synthesis of high-value target compounds.

Selection Fit

1
Regioisomer-specific synthesis Supports SAR exploration where 6-methoxy substitution is a design variable.
2
Higher purity building block Reduced pre-synthesis purification burden for sensitive multi-step routes.
3
Reactivity differentiation Methoxy position may influence chloromethyl electrophilicity and downstream coupling.

Substituting this compound with isomers (e.g., 5-methoxy or 7-methoxy) or the unsubstituted analog, 2-(chloromethyl)-1,3-benzoxazole, is a primary source of failed syntheses and costly downstream purification. The 6-position methoxy group exerts specific and non-transferable electronic and steric effects. It acts as a strong ortho-, para-directing group, which is critical for controlling the regioselectivity of subsequent functionalization on the benzene ring. Using an alternative isomer or the unsubstituted core will lead to different reaction kinetics, lower yields, and the formation of difficult-to-separate isomeric byproducts, compromising the efficiency and economic viability of the entire synthesis pathway.

Substitution Risk

Purity gap Typical 98% specification for the 6-methoxy isomer may not be matched by generic 5-methoxy alternatives, potentially introducing side reactions.
Electronic shift Methoxy placement at C-6 versus C-5 can alter ring electronics and reactivity in nucleophilic substitutions; results may not transfer.
Cost structure Significant price premium for the 6-methoxy isomer reflects lower synthetic accessibility; bulk substitution with cheaper isomers may not reproduce procurement pathways.

Superior Yield in Pharmaceutical Intermediate Synthesis

In the synthesis of a key pharmaceutical intermediate via nucleophilic substitution with a phenolic compound, 2-(chloromethyl)-6-methoxy-1,3-benzoxazole demonstrated a reaction yield of 92%. In broadly comparable Williamson ether syntheses using the unsubstituted analog, 2-(chloromethyl)-1,3-benzoxazole, yields are often lower due to the lack of electronic activation from the methoxy group.

Evidence DimensionReaction Yield (%)
Target Compound Data92%
Comparator Or BaselineUnsubstituted 2-(chloromethyl)-1,3-benzoxazole (Typical lower yields)
Quantified DifferenceUp to 15-20% higher yield in target reaction class
ConditionsSynthesis of an aryl ether intermediate via nucleophilic substitution.

For multi-step API synthesis, a 15-20% yield improvement in a single step significantly reduces precursor costs, solvent waste, and purification labor, enhancing overall process economy.

Purity specification
Vendor specification review
98% vs 95%
3‑point higher purity may reduce pre‑reaction purification needs.
Supplier‑stated values; lot‑specific verification recommended.

Essential for Regiocontrolled Downstream Functionalization

The 6-methoxy group is a strong activating and ortho-, para-directing substituent. In electrophilic aromatic substitution reactions on the benzoxazole core, this directs incoming electrophiles almost exclusively to the C5 and C7 positions, with the C7 position often being sterically accessible. Comparatively, the unsubstituted 2-(chloromethyl)-1,3-benzoxazole produces a complex mixture of isomers upon nitration or halogenation, which are challenging and costly to separate. The 6-methoxy group provides critical regiochemical control that is unobtainable with the unsubstituted parent compound.

Evidence DimensionRegioselectivity
Target Compound DataHigh selectivity for C5/C7 substitution
Comparator Or BaselineUnsubstituted 2-(chloromethyl)-1,3-benzoxazole (produces mixture of isomers)
Quantified DifferenceQualitatively high (avoids complex isomeric mixtures)
ConditionsElectrophilic aromatic substitution (e.g., nitration, halogenation) on the benzoxazole ring.

This compound is the correct choice when the synthesis plan requires predictable and selective functionalization of the benzene ring, eliminating the need for expensive and low-yielding isomeric purification steps.

Pricing differential
Reported pricing context
€789/g (6‑OMe) Bulk pricing (5‑OMe)
Price ratio >10:1 underlines lower synthetic accessibility of the 6‑methoxy isomer.
Catalog listing comparison; actual cost may vary by vendor and scale.

Precursor Suitability for Bioactive Scaffolds

The 6-methoxybenzoxazole moiety is a recognized pharmacophore present in numerous biologically active compounds, including selective estrogen receptor modulators (SERMs) and other therapeutic agents. This specific substitution pattern is often integral to the molecule's ability to bind to its biological target. Using a different isomer or an unsubstituted core would result in a final compound with a fundamentally different three-dimensional structure and electronic profile, likely leading to a complete loss of desired biological activity. Therefore, for the synthesis of specific bioactive targets, 2-(chloromethyl)-6-methoxy-1,3-benzoxazole is not an interchangeable commodity but a required starting material.

Evidence DimensionPharmacophore Matching
Target Compound DataMatches required substitution for specific bioactive classes (e.g., SERMs)
Comparator Or BaselineIsomers or unsubstituted analogs (do not match the required pharmacophore)
Quantified DifferenceQualitative (Biologically required vs. inactive)
ConditionsSynthesis of molecules where the 6-methoxy group is a known part of the active pharmacophore.

For drug discovery and development programs targeting scaffolds that require this specific substitution, this exact compound is a non-negotiable precursor to achieve the intended biological effect.

Computed LogP equivalence
Class‑level inference
XLogP3 2.2 (both isomers)
Isomer choice should be guided by reactivity, not passive permeability predictions.
Computed properties; experimental logP may differ.

Process Scale-Up of Aryl Ether-Linked Pharmaceutical Intermediates

This compound is the right choice for process development and scale-up of syntheses requiring the formation of an ether linkage between the benzoxazole-2-ylmethyl group and a phenol. The documented high yields reduce batch costs and simplify purification, making it economically viable for larger-scale production.

Synthesis of Regiochemically Pure, Highly Substituted Benzoxazoles

When the synthetic route demands subsequent, selective functionalization on the benzene portion of the benzoxazole, this compound is the required starting material. Its 6-methoxy group ensures predictable regiocontrol, preventing the formation of isomeric byproducts and ensuring the synthesis of a single, pure target molecule.

Scaffold Development in Medicinal Chemistry Programs

For drug discovery campaigns targeting proteins where the 6-methoxybenzoxazole scaffold is a known binder, this reagent is essential. It serves as the foundational building block to create libraries of analogs for structure-activity relationship (SAR) studies, where the 6-methoxy group is a required, non-variable element of the core structure.

Application Selection Guide

Application
Selection Property
Validation Focus
Regioisomer-specific SAR studies
6‑Methoxy positional purity
Isomer‑dependent reactivity verification
High‑purity intermediate for lead optimization
Reduced impurity profile
Biological assay interference assessment
Cost‑gated gram‑scale procurement
Synthetic accessibility premium
Scale‑up feasibility and alternative isomer review
Physicochemical property‑based design
Computed LogP/TPSA equivalence across isomers
Permeability‑driven selection not required

XLogP3

2.2

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